molecular formula C17H15N3O B5512541 2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5512541
M. Wt: 277.32 g/mol
InChI Key: YJSRZIIYGOKMDO-UHFFFAOYSA-N
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Description

2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.121512110 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • Solid Phase Synthesis : Hutchins and Chapman (1996) developed a method for preparing 1,2,3,4-tetrahydroisoquinolines on a solid support, utilizing substituted m-tyramines, histamines, and various aromatic, aliphatic, and heterocyclic aldehydes (Hutchins & Chapman, 1996).
  • One-Pot Synthesis : Maleki (2014) described a one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using a catalytic amount of nano-Fe3O4@SiO2 anchored sulfuric acid (Maleki, 2014).

Catalytic and Chemical Processes

  • Visible-Light-Promoted Reactions : Kibriya, Bagdi, and Hajra (2018) developed a metal-free, visible-light-promoted C(sp3)-C(sp2) cross-dehydrogenative coupling method, using rose bengal as a photosensitizer (Kibriya, Bagdi, & Hajra, 2018).
  • Copper-Catalyzed Functionalization : Donthiri et al. (2014) reported copper(I) iodide-catalyzed oxidative C(sp(2))-H functionalization of pyridines and isoquinolines for the synthesis of imidazo[1,2-a]pyridines (Donthiri, Pappula, Reddy, Bairagi, & Adimurthy, 2014).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity : Elenich et al. (2019) synthesized derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine, noting that several compounds showed high antimicrobial activity (Elenich et al., 2019).
  • Antifungal Activities : Göktaş et al. (2014) synthesized and evaluated new imidazo[1,2-a]pyridines for antifungal activity against various fungal strains (Göktaş, Cesur, Şatana, & Uzun, 2014).

Mechanism of Action

While the specific mechanism of action for “2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been shown to target essential, conserved cellular processes . For example, one imidazo[1,2-a]pyridine was found to disrupt mitochondrial functions, while an imidazo[1,2-a]pyrimidine caused nuclear DNA damage .

Safety and Hazards

While specific safety and hazard information for “2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline” is not available in the search results, it’s important to handle all chemicals with care and follow safety guidelines. For example, some imidazo[1,2-a]pyridines are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future development of imidazo[1,2-a]pyridines is likely to focus on the construction of novel derivatives through various synthetic approaches . This could lead to the discovery of new drugs and materials with improved properties .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(15-5-6-16-18-8-10-19(16)12-15)20-9-7-13-3-1-2-4-14(13)11-20/h1-6,8,10,12H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSRZIIYGOKMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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